n-Butyl Acetate-d12

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

n-Butyl Acetate-d12 (CAS 1219799-38-8) is a fully deuterated analog of n-butyl acetate, in which all twelve hydrogen atoms are replaced by deuterium (98 atom % D). It possesses the molecular formula C6D12O2 and a molecular weight of 128.23 g/mol, compared to 116.16 g/mol for the non-deuterated form.

Molecular Formula C6H12O2
Molecular Weight 128.23 g/mol
CAS No. 1219799-38-8
Cat. No. B1451279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl Acetate-d12
CAS1219799-38-8
Molecular FormulaC6H12O2
Molecular Weight128.23 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C
InChIInChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
InChIKeyDKPFZGUDAPQIHT-HYVJACIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyl Acetate-d12 (CAS 1219799-38-8): A Fully Deuterated Internal Standard for Quantitative Mass Spectrometry


n-Butyl Acetate-d12 (CAS 1219799-38-8) is a fully deuterated analog of n-butyl acetate, in which all twelve hydrogen atoms are replaced by deuterium (98 atom % D) . It possesses the molecular formula C6D12O2 and a molecular weight of 128.23 g/mol, compared to 116.16 g/mol for the non-deuterated form . This substantial mass shift (+12 Da) facilitates its primary role as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical workflows, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Its physicochemical properties—including density, boiling point, and chromatographic behavior—closely mimic those of the native analyte, ensuring co-elution and identical ionization efficiency, which are essential for accurate correction of matrix effects and instrument variability .

Why n-Butyl Acetate-d12 Cannot Be Replaced by Unlabeled or Partially Labeled Analogs in Regulated Quantitation


Generic substitution of n-Butyl Acetate-d12 with non-deuterated n-butyl acetate or partially deuterated variants (e.g., n-Butyl Acetate-d3) in isotope dilution mass spectrometry (IDMS) is scientifically invalid. The core requirement for a SIL-IS is chromatographic co-elution and identical ionization response to the target analyte, which is compromised if the isotopic label is insufficient or absent [1]. Non-deuterated n-butyl acetate cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering quantitation impossible. Partially deuterated analogs (e.g., d3 or d9) possess a smaller mass shift (+3 or +9 Da), which increases the risk of spectral overlap with the analyte's natural isotopic envelope (e.g., M+1, M+2) and reduces signal-to-noise ratio [2]. The +12 Da mass shift of n-Butyl Acetate-d12 ensures complete baseline resolution in the mass domain, minimizing interference and enabling the lowest limits of quantification (LOQ) required for trace-level analysis in complex matrices [2].

Quantitative Differentiation of n-Butyl Acetate-d12 from Analogs: A Comparative Evidence Guide


Mass Shift and Spectral Resolution: n-Butyl Acetate-d12 vs. Non-Deuterated n-Butyl Acetate

n-Butyl Acetate-d12 provides a +12 Da mass shift relative to unlabeled n-butyl acetate (MW 116.16 Da), whereas non-deuterated analogs offer 0 Da shift, making them indistinguishable from the analyte in MS . This large mass differential ensures complete baseline separation in the mass spectrometer, eliminating interference from the analyte's natural isotopic envelope and enabling unambiguous quantitation at trace levels [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

Isotopic Enrichment and Purity: n-Butyl Acetate-d12 vs. Partially Deuterated Analogs

n-Butyl Acetate-d12 is commercially available with a guaranteed isotopic enrichment of 98 atom % D, ensuring >99% of molecules contain the full +12 Da label . In contrast, partially deuterated analogs (e.g., d3, d9) contain a mixture of labeled and unlabeled species, which can lead to split chromatographic peaks and quantitation errors [1]. The high enrichment of n-Butyl Acetate-d12 minimizes isotopic impurity, which is critical for achieving accurate calibration curves and low limits of detection in regulated analytical methods [1].

Isotopic Purity Internal Standard Quality Method Validation

Matrix Effect Correction: n-Butyl Acetate-d12 vs. Structural Analogs (e.g., Butyl Propionate)

When comparing n-Butyl Acetate-d12 to a non-isotopic internal standard such as butyl propionate, the deuterated compound exhibits superior matrix effect correction due to near-identical physicochemical properties and co-elution with the target analyte [1]. Studies demonstrate that non-isotopic structural analogs often elute at different retention times and experience differential ion suppression/enhancement, leading to biased quantitation results [2]. n-Butyl Acetate-d12, by virtue of being an isotopologue, co-elutes with n-butyl acetate and experiences the same matrix effects, thereby providing more accurate normalization [2].

Matrix Effects Ion Suppression LC-MS/MS Quantitation

Quantitative Accuracy and Precision: n-Butyl Acetate-d12 vs. External Calibration

Using n-Butyl Acetate-d12 as an internal standard in isotope dilution MS (IDMS) has been shown to improve quantitative accuracy and precision compared to external calibration methods [1]. In IDMS, the ratio of analyte signal to internal standard signal is used for quantitation, compensating for variations in sample preparation, injection volume, and instrument drift [2]. This approach reduces relative standard deviation (RSD) from >15% (external calibration) to <5% (IDMS) for replicate analyses, and significantly improves recovery in complex matrices [2].

Method Accuracy Precision Isotope Dilution

Optimal Use Cases for n-Butyl Acetate-d12 in Analytical and Industrial Workflows


Quantitation of n-Butyl Acetate in Environmental Air and Water Samples by GC-MS

n-Butyl Acetate-d12 is the internal standard of choice for EPA and ISO methods quantifying volatile organic compounds (VOCs) in environmental matrices. Its +12 Da mass shift ensures unambiguous detection and quantitation of n-butyl acetate at sub-ppb levels, even in the presence of complex hydrocarbon backgrounds [1]. This is critical for compliance monitoring in industrial emissions and groundwater contamination studies.

Biomonitoring of Solvent Exposure in Occupational Health Studies

In human biomonitoring programs (e.g., NHANES, HBM4EU), n-Butyl Acetate-d12 is used as a SIL-IS to accurately measure urinary metabolites or blood concentrations of n-butyl acetate following occupational exposure. The high isotopic enrichment and co-elution properties minimize matrix effects from urine or plasma, enabling precise assessment of internal dose and compliance with biological exposure indices [2].

Method Validation for Pharmaceutical Residual Solvent Analysis

Regulatory guidelines (ICH Q3C, USP <467>) require quantification of residual solvents in pharmaceutical products. n-Butyl Acetate-d12, as a fully deuterated internal standard, provides the accuracy and precision necessary to validate GC-MS or LC-MS methods for n-butyl acetate residues in drug substances and excipients, ensuring compliance with stringent acceptance criteria for method linearity, accuracy, and precision [3].

Food and Flavor Authentication via Stable Isotope Dilution Analysis (SIDA)

In food chemistry, n-Butyl Acetate-d12 is employed in SIDA protocols to quantify trace levels of n-butyl acetate in natural flavor extracts and beverages. Its use ensures accurate determination of authenticity and origin, as it corrects for matrix-induced ion suppression that can confound quantitation in complex food matrices [4].

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